molecular formula C14H16N2O2S2 B2617313 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706093-38-0

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2617313
CAS No.: 1706093-38-0
M. Wt: 308.41
InChI Key: UDAHRDQVQSEBMC-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that features a unique combination of furan, thiophene, and thiazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring may produce thiophane derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets suggests that it could be developed into new pharmaceuticals for treating various diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature furan, thiophene, or thiazepane rings. Examples include:

  • 7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
  • N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
  • 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane

Uniqueness

What sets 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide apart is its unique combination of three different heterocyclic rings. This structural diversity imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its appeal in scientific research and industrial applications.

Biological Activity

7-(Furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a compound characterized by a thiazepane ring fused with furan and thiophene moieties. This unique structural composition contributes to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2SC_{12}H_{12}N_2O_2S, with a molecular weight of approximately 252.35 g/mol. The presence of the furan and thiophene rings enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC12H12N2O2S
Molecular Weight252.35 g/mol
Structural FeaturesThiazepane ring, Furan, Thiophene

Antimicrobial Activity

Research indicates that derivatives of thiazepane compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 120.7 to 190 µg/mL .

The mechanism behind this activity is attributed to the ability of the compound to penetrate bacterial cell walls due to its lipophilic nature. The presence of aromatic moieties enhances this penetration capability, leading to effective inhibition of bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In studies comparing various derivatives, it was found that certain modifications to the compound's structure significantly influenced its cytotoxicity. For instance, para-methyl-substituted derivatives exhibited lower cell viability rates (33.29% against HepG2) compared to others .

The structure-activity relationship (SAR) analysis revealed that electron-donor substituents on the phenyl ring enhance anticancer activity. The effectiveness of the compound was also compared with standard chemotherapeutics like doxorubicin, demonstrating comparable or superior efficacy in some cases.

Study 1: Antimicrobial Efficacy

In a comparative study on synthesized carbamothioyl-furan derivatives, it was noted that compounds similar to 7-(Furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane showed significant antibacterial activity with inhibition zones ranging from 10.5 mm to 16 mm against tested pathogens . These findings underscore the potential of such thiazepane derivatives as lead compounds for developing new antimicrobial agents.

Study 2: Anticancer Potential

A detailed examination involving various synthesized derivatives highlighted that modifications in substituents led to varying levels of anticancer activity. Compounds with nitro groups demonstrated notable cytotoxic effects across different cancer cell lines. The study concluded that these modifications could be pivotal in optimizing therapeutic efficacy.

Properties

IUPAC Name

7-(furan-2-yl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAHRDQVQSEBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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